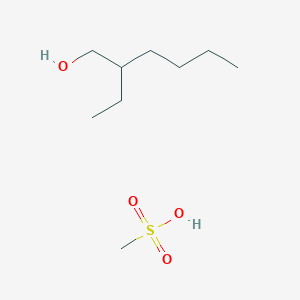

1-Hexanol, 2-ethyl-, methanesulfonate

Description

Contextualization within Branched Alkyl Mesylate Chemistry

Alkyl methanesulfonates, commonly referred to as mesylates, are esters of methanesulfonic acid. They are renowned in organic synthesis for the exceptional leaving group ability of the methanesulfonate (B1217627) group (-OMs). This characteristic stems from the stability of the resulting methanesulfonate anion, which is resonance-stabilized.

The presence of a branched alkyl chain, as in the case of the 2-ethylhexyl group, introduces steric hindrance around the reaction center. This steric bulk can significantly influence the reaction pathways and rates of nucleophilic substitution reactions compared to their linear counterparts. The study of branched alkyl mesylates like 1-Hexanol, 2-ethyl-, methanesulfonate provides valuable insights into the interplay of steric and electronic effects in chemical reactions.

Significance as a Synthetic Intermediate and Reactive Species

The primary significance of 1-Hexanol, 2-ethyl-, methanesulfonate lies in its role as a versatile synthetic intermediate. The methanesulfonate group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups into the 2-ethylhexyl scaffold. This reactivity makes it a valuable tool for constructing more complex molecules.

The compound is typically synthesized from 2-ethylhexanol and methanesulfonyl chloride. chemicalbook.com This straightforward preparation, coupled with its reactivity, makes it an accessible and useful reagent in the laboratory. Its application can be found in various areas of chemical research, including the synthesis of novel organic materials and potentially as a building block in the preparation of more complex target molecules. The branched nature of the 2-ethylhexyl group can also impart desirable properties, such as increased solubility in organic solvents, to the final products.

The reactivity of 1-Hexanol, 2-ethyl-, methanesulfonate is primarily governed by its susceptibility to nucleophilic attack. As a branched primary mesylate, it can undergo both SN1 and SN2 type reactions, with the specific pathway being dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The steric hindrance provided by the ethyl group at the second carbon position can influence the kinetics of these reactions, making it an interesting substrate for mechanistic studies.

While detailed research findings specifically focusing on 1-Hexanol, 2-ethyl-, methanesulfonate are not extensively documented in readily available literature, its properties and reactivity can be largely inferred from the well-established chemistry of alkyl mesylates. Further research into the specific applications and reaction kinetics of this compound could unveil new synthetic possibilities and enhance its utility in advanced chemical research.

Properties

CAS No. |

92885-97-7 |

|---|---|

Molecular Formula |

C9H22O4S |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

2-ethylhexan-1-ol;methanesulfonic acid |

InChI |

InChI=1S/C8H18O.CH4O3S/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

GPSSMHUDCHCGAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CO.CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexanol, 2 Ethyl , Methanesulfonate

Direct Esterification Approaches

Direct esterification, or methanesulfonylation, is the most common route to 2-ethylhexyl methanesulfonate (B1217627). The process involves the reaction of 2-ethylhexanol with a suitable methanesulfonylating agent.

The principal reagent for this transformation is methanesulfonyl chloride (MsCl) . The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and can facilitate the reaction mechanism. chemicalbook.comechemi.com The reaction of 2-ethylhexanol with methanesulfonyl chloride in the presence of a base leads to the formation of 2-ethylhexyl methanesulfonate and the corresponding amine hydrochloride salt.

An alternative, though less common, reagent is methanesulfonic anhydride (B1165640) (Ms₂O) . While more reactive, it is also more expensive than MsCl. echemi.com The advantage of using the anhydride is that the byproduct is methanesulfonic acid, which can be easier to handle in certain contexts than HCl. The reaction with methanesulfonic anhydride is also performed in the presence of a base like pyridine, often with a catalytic amount of a more potent nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). echemi.com

The mechanism of mesylation with methanesulfonyl chloride and triethylamine is believed to proceed through the formation of a highly reactive sulfene (B1252967) (CH₂=SO₂) intermediate via an E1cb elimination mechanism. wikipedia.org This sulfene is then rapidly attacked by the 2-ethylhexanol to yield the final mesylate ester. wikipedia.org

Catalyst Development in Mesylate Synthesis

While the base (e.g., triethylamine) in the standard mesylation reaction is often considered a stoichiometric reagent, significant research has gone into developing catalytic systems for sulfonylation reactions. These advancements aim to improve efficiency, reduce waste, and employ milder conditions.

Catalytic Amines : Novel methods have been developed that use only a catalytic amount of a tertiary amine. For instance, an efficient water-solvent method for the mesylation of primary alcohols uses methanesulfonyl chloride promoted by a stoichiometric amount of potassium hydroxide (B78521) (KOH) and a catalytic quantity (0.1 equivalents) of an amine like N,N-dimethylbutylamine or triethylamine. rsc.orgresearchgate.net This Schotten-Baumann-type reaction is considered a greener chemical process due to its use of water as a solvent. rsc.org

Lewis Acid Catalysts : Lewis acids have been explored as catalysts for sulfonylation. Ytterbium(III) trifluoromethanesulfonate, for example, has been shown to efficiently catalyze the reaction of alcohols with toluenesulfonic anhydride to yield tosylates, a reaction analogous to mesylation. organic-chemistry.org Similarly, indium has been used to catalyze the formation of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org

Organotin Catalysts : Dibutyltin oxide is known to catalyze the selective and rapid sulfonylation of primary alcohols in the presence of p-toluenesulfonyl chloride and triethylamine, showcasing the potential for organometallic catalysts in these transformations. organic-chemistry.org

The selection of the catalyst and base system is critical. For example, in competitive reactions, the use of methanesulfonyl chloride can sometimes lead to the formation of the corresponding alkyl chloride as a byproduct. Using methanesulfonic anhydride can circumvent this side reaction. echemi.com

Optimization of Reaction Conditions and Yields

The yield and purity of 1-Hexanol, 2-ethyl-, methanesulfonate are highly dependent on the optimization of several key reaction parameters, including solvent, temperature, reaction time, and stoichiometry of reagents.

Solvent : Aprotic organic solvents are typically used to prevent reaction with the sulfonylating agent. Dichloromethane (B109758) is a common choice, as is toluene (B28343) or acetonitrile (B52724). chemicalbook.comgoogle.com

Temperature : Mesylation reactions are often exothermic. Therefore, the temperature is typically controlled, often by running the reaction at reduced temperatures (e.g., 0 °C or lower) during the addition of the methanesulfonyl chloride, and then allowing it to warm to room temperature. google.comacs.org For example, one documented synthesis of 2-ethylhexyl methanesulfonate was conducted in dichloromethane at 20°C. chemicalbook.com

Reaction Time : The reaction is generally rapid, with completion times often ranging from one to five hours. google.com Progress can be easily monitored using techniques like Thin Layer Chromatography (TLC). echemi.com

Stoichiometry : The molar ratios of the reactants are crucial for achieving high yields. Typically, a slight excess of both the methanesulfonyl chloride (e.g., 1.1-1.5 equivalents) and the base (e.g., 1.5-2.5 equivalents) relative to the alcohol is employed to ensure complete conversion. google.comacs.org

The following table summarizes general conditions for the mesylation of primary alcohols.

| Parameter | Typical Condition | Rationale |

| Reagent | Methanesulfonyl Chloride (MsCl) | Cost-effective and widely available. |

| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproduct. |

| Solvent | Dichloromethane (DCM), Toluene | Aprotic solvent to prevent side reactions. |

| Temperature | -10 °C to 25 °C | Controls exothermic reaction and minimizes side products. |

| Time | 1 - 5 hours | Reaction is typically fast. |

| Stoichiometry | 1.1 - 1.5 eq. MsCl, 1.5 - 2.5 eq. Base | Drives the reaction to completion. |

Studies on the esterification of 2-ethylhexanol with other acids provide further insight into optimization. For example, in the synthesis of bis(2-ethylhexyl) phthalate (B1215562) using methanesulfonic acid as a catalyst, researchers investigated the effects of reactant molar ratios (from 2.5:1 to 5:1 alcohol to anhydride) and temperature (383–413 K) to maximize yield. researchgate.net

Stereochemical Considerations in Synthesis

The stereochemistry of 1-Hexanol, 2-ethyl-, methanesulfonate is an important aspect of its synthesis, as the starting material, 2-ethyl-1-hexanol, is a chiral molecule with a stereocenter at the C2 position. thechemco.comwikipedia.org

The methanesulfonylation reaction proceeds by acting on the oxygen atom of the hydroxyl group. Crucially, this reaction does not involve the breaking or formation of any bonds at the C2 chiral center. masterorganicchemistry.com Consequently, the stereochemical configuration of the starting alcohol is retained throughout the synthesis. If the synthesis begins with enantiomerically pure (S)-2-ethylhexanol, the product will be (S)-1-Hexanol, 2-ethyl-, methanesulfonate. Similarly, starting with (R)-2-ethylhexanol will yield the (R)-product. Using a racemic mixture of 2-ethylhexanol will result in a racemic mixture of the final mesylate. masterorganicchemistry.com

Therefore, control over the final product's stereochemistry depends entirely on the ability to procure or synthesize enantiomerically pure 2-ethylhexanol. Methods have been developed for the asymmetric synthesis of this key precursor. One notable method involves the asymmetric hydrogenation of 2-ethyl-2-enhexanol. google.com

This process involves:

Aldol condensation of butyraldehyde (B50154) to produce 2-ethyl-2-enhexanal.

Reduction of the aldehyde to give the allylic alcohol, 2-ethyl-2-enhexanol.

Asymmetric hydrogenation of the double bond using a chiral catalyst, such as a complex of rhodium and a chiral bisphosphine ligand like ChenPhos, to yield either (R)- or (S)-2-ethylhexanol with high optical purity. google.com

The synthesis of diastereoisomeric 2-(tert-butyl) cyclohexyl methanesulfonate from a mixture of cis- and trans-2-(tert-butyl)cyclohexanol further illustrates this principle, where the stereochemical relationship of the starting alcohols directly translates to the diastereomeric mixture of the resulting mesylates. ajol.inforesearchgate.net

Mechanistic Investigations of Reactions Involving 1 Hexanol, 2 Ethyl , Methanesulfonate

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, a species rich in electrons. fiveable.me For a secondary substrate like 2-ethylhexyl methanesulfonate (B1217627), two primary mechanisms, the unimolecular (SN1) and bimolecular (SN2) pathways, are possible, with the predominant route depending heavily on reaction conditions. libretexts.orgresearchgate.net

The SN1 mechanism is a stepwise process. fiveable.me The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. ksu.edu.sa In the case of 2-ethylhexyl methanesulfonate, this would result in the formation of a secondary carbocation. This intermediate has a trigonal planar geometry. ksu.edu.sa The second step is a rapid attack on this carbocation by a nucleophile. ksu.edu.sa

This pathway is favored under specific conditions:

Substrate: Tertiary substrates are ideal for SN1 reactions due to the stability of the resulting carbocation. Secondary substrates, like 2-ethylhexyl methanesulfonate, can also undergo SN1 reactions, particularly if the resulting carbocation is stabilized. masterorganicchemistry.com

Nucleophile: Weak nucleophiles, such as water or alcohols, favor the SN1 pathway because they are not strong enough to force the concerted SN2 mechanism. libretexts.orglibretexts.org

Solvent: Polar protic solvents (e.g., water, ethanol) are crucial as they stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding. libretexts.org

Because the nucleophile can attack the planar carbocation from either face, SN1 reactions occurring at a chiral center typically lead to a racemic mixture of products. ksu.edu.sa

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ksu.edu.sa This "backside attack" occurs from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center. fiveable.meksu.edu.sa The reaction proceeds through a single, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. ksu.edu.sa

Key factors promoting the SN2 mechanism include:

Substrate: The reaction rate is highly sensitive to steric hindrance. Primary substrates are most reactive, followed by secondary substrates. Tertiary substrates are generally unreactive via the SN2 pathway. researchgate.netmasterorganicchemistry.com

Nucleophile: Strong nucleophiles, often those with a negative charge (e.g., hydroxide (B78521), alkoxides), are required to initiate the reaction. libretexts.orgresearchgate.net

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are preferred as they solvate the cation but leave the anionic nucleophile relatively free and highly reactive. libretexts.orglibretexts.org

The structure of 1-Hexanol, 2-ethyl-, methanesulfonate is critical in determining its reactivity in substitution reactions. As a secondary alkyl sulfonate, it lies at the crossroads of SN1 and SN2 mechanisms. libretexts.orgresearchgate.net

The carbon atom bonded to the methanesulfonate leaving group is a secondary carbon. This structure is sterically more hindered than a primary substrate, which slows down the rate of an SN2 reaction. masterorganicchemistry.com Furthermore, the presence of an ethyl group at the adjacent carbon (the β-carbon) adds to the steric bulk, further impeding the backside approach of a nucleophile required for an SN2 reaction. libretexts.org

Conversely, the secondary nature of the substrate allows for the formation of a secondary carbocation, which is more stable than a primary carbocation, making the SN1 pathway possible. masterorganicchemistry.com Therefore, the choice between SN1 and SN2 is delicately balanced and can be directed by the choice of nucleophile and solvent. researchgate.net With a strong, unhindered nucleophile in a polar aprotic solvent, the SN2 pathway may dominate, whereas a weak nucleophile in a polar protic solvent will favor the SN1 pathway. libretexts.org

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate Structure | Secondary (allows for carbocation formation) | Secondary (more hindered than primary, but possible) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Reaction Rate | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reaction Dynamics

Elimination reactions often compete with nucleophilic substitutions. masterorganicchemistry.com In these reactions, a leaving group and a proton from an adjacent carbon are removed to form a pi bond (an alkene). iitk.ac.in Similar to substitution, elimination can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 (Elimination, Unimolecular) mechanism proceeds in two steps and shares the same first step as the SN1 reaction: the formation of a carbocation intermediate. iitk.ac.inyoutube.com In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, and the electrons from the C-H bond form the new pi bond. ksu.edu.saksu.edu.sa

Because they share a common intermediate, E1 and SN1 reactions are often in direct competition. youtube.com Conditions that favor the SN1 reaction (secondary or tertiary substrate, weak nucleophile/base, polar protic solvent) also favor the E1 reaction. libretexts.org Higher temperatures tend to favor elimination over substitution because elimination reactions are more entropically favorable. youtube.com For 2-ethylhexyl methanesulfonate, E1 reactions would lead to the formation of different alkene isomers, with the more substituted alkene typically being the major product according to Zaitsev's rule. iitk.ac.in

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process. iitk.ac.inksu.edu.sa A strong base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. youtube.com The reaction rate depends on the concentration of both the substrate and the base. ksu.edu.sa

For an E2 reaction to occur, a specific stereochemical arrangement is often required: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. ksu.edu.sa This alignment allows for a smooth transition state as the new pi bond forms. ksu.edu.sa

The E2 pathway is favored by:

Substrate: The rate of E2 reactions increases from primary to secondary to tertiary substrates, as this leads to a more stable, more substituted alkene product. iitk.ac.inksu.edu.sa

Base: A strong, concentrated base is required. youtube.com The use of a sterically hindered, bulky base (e.g., potassium tert-butoxide) can favor the formation of the less substituted alkene (the Hofmann product) over the more substituted Zaitsev product due to steric hindrance. iitk.ac.infiveable.me

For 2-ethylhexyl methanesulfonate, reaction with a strong, non-bulky base like sodium ethoxide would likely yield the more substituted Zaitsev product as the major isomer. In contrast, a bulky base like potassium tert-butoxide would favor the less substituted Hofmann product.

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Base] (Bimolecular) |

| Mechanism | Two steps, via carbocation intermediate | One concerted step |

| Base Requirement | Weak base is sufficient | Strong base required |

| Substrate Preference | 3° > 2° | 3° > 2° > 1° |

| Stereochemistry | No specific requirement | Requires anti-periplanar alignment |

| Competition | Competes with SN1 | Competes with SN2 |

Rearrangement Processes

Reactions involving 1-Hexanol, 2-ethyl-, methanesulfonate, particularly under conditions favoring carbocation formation (e.g., solvolysis), are susceptible to rearrangement processes. These rearrangements are driven by the formation of a more stable carbocation intermediate from the initially formed primary carbocation. The structure of the 2-ethylhexyl cation offers potential pathways for both hydride and alkyl shifts.

Upon departure of the methanesulfonate leaving group, a primary carbocation is initially formed. Primary carbocations are highly unstable, and thus, a rapid rearrangement to a more stable secondary or tertiary carbocation is expected if a suitable migrating group is available on an adjacent carbon. byjus.comlibretexts.org

Hydride Shift: A 1,2-hydride shift involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the carbocationic center. In the case of the 2-ethylhexyl cation, a hydride shift from the tertiary carbon at position 2 to the primary carbocation at position 1 would result in the formation of a more stable tertiary carbocation. This process is generally energetically favorable. byjus.comresearchgate.netreddit.com

Alkyl Shift: An alternative rearrangement pathway is a 1,2-alkyl shift, where an alkyl group migrates. For the 2-ethylhexyl cation, the ethyl group from the second carbon could potentially migrate. However, a hydride shift is generally favored over an alkyl shift if both are possible, due to the lower energy barrier for hydrogen migration. masterorganicchemistry.com An alkyl shift would also lead to a more stable carbocation.

The propensity for these rearrangements is influenced by the reaction conditions, including the solvent and temperature. Protic solvents can facilitate the ionization and subsequent rearrangement. It is important to note that these rearrangements can lead to a mixture of products, with the major product arising from the most stable carbocation intermediate. libretexts.org

Table 1: Potential Carbocation Rearrangements of the 2-Ethylhexyl Cation

| Initial Carbocation | Migrating Group | Rearrangement Type | Resulting Carbocation | Relative Stability |

|---|---|---|---|---|

| 2-ethylhexan-1-yl cation (Primary) | Hydrogen | 1,2-Hydride Shift | 2-ethylhexan-2-yl cation (Tertiary) | More Stable |

| 2-ethylhexan-1-yl cation (Primary) | Ethyl group | 1,2-Alkyl Shift | 3-heptan-3-yl cation (Tertiary) | More Stable |

Studies on Leaving Group Efficacy

The methanesulfonate (mesylate) group of 1-Hexanol, 2-ethyl-, methanesulfonate is recognized as an effective leaving group in nucleophilic substitution and elimination reactions. The efficacy of a leaving group is determined by its ability to stabilize the negative charge that develops as it departs from the substrate.

The methanesulfonate anion is a weak base, being the conjugate base of the strong acid, methanesulfonic acid. This inherent stability is a key factor in its excellent leaving group ability. pitt.edupressbooks.pub The negative charge on the departing mesylate is delocalized through resonance across the three oxygen atoms of the sulfonate group, which significantly stabilizes the anion. youtube.commasterorganicchemistry.com

In the context of nucleophilic substitution reactions, such as SN2 reactions, a good leaving group is crucial for the reaction to proceed at a practical rate. pitt.edu The carbon-oxygen bond in the methanesulfonate ester is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. As the nucleophile attacks, the C-O bond breaks, and the stable methanesulfonate anion departs.

Neighboring group participation can also influence the rate of departure of the leaving group. This occurs when a nearby functional group interacts with the reaction center, stabilizing the transition state and accelerating the reaction. scribd.comchemeurope.com For 1-Hexanol, 2-ethyl-, methanesulfonate itself, there are no internal functionalities that would typically lead to significant neighboring group participation.

Table 2: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

|---|---|---|---|

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Very Good |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | ~ -2 | Excellent |

| Cl⁻ | HCl | ~ -7 | Good |

| H₂O | H₃O⁺ | ~ -1.7 | Moderate |

| F⁻ | HF | ~ 3.2 | Poor |

| OH⁻ | H₂O | ~ 15.7 | Very Poor |

Applications of 1 Hexanol, 2 Ethyl , Methanesulfonate in Organic Transformations

Utilization in Carbon-Heteroatom Bond Formation

1-Hexanol, 2-ethyl-, methanesulfonate (B1217627), commonly known as 2-ethylhexyl methanesulfonate, is a valuable electrophilic building block in organic synthesis. The methanesulfonate group (mesylate) is an excellent leaving group, rendering the C-1 carbon of the 2-ethylhexyl moiety susceptible to nucleophilic attack. This reactivity is harnessed in the formation of various carbon-heteroatom bonds.

Synthesis of Ethers and Thioethers

The synthesis of ethers and thioethers using 2-ethylhexyl methanesulfonate typically proceeds via an SN2 mechanism. In this reaction, a nucleophile, such as an alkoxide or a thiolate, displaces the methanesulfonate group.

The Williamson ether synthesis is a classic and versatile method for preparing ethers from alkyl sulfonates. masterorganicchemistry.com An alkoxide, generated by treating an alcohol with a strong base, acts as the nucleophile. The reaction of 2-ethylhexyl methanesulfonate with an alkoxide would yield a 2-ethylhexyl ether. The general scheme for this transformation is presented below:

R-O⁻ + CH₃SO₃CH₂(CH(C₂H₅))C₄H₉ → R-O-CH₂(CH(C₂H₅))C₄H₉ + CH₃SO₃⁻

Similarly, thioethers can be synthesized by reacting 2-ethylhexyl methanesulfonate with a thiolate nucleophile. Thiolates are readily formed by the deprotonation of thiols. This method is a direct application of the principles of nucleophilic substitution for C-S bond formation. acsgcipr.org

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium ethoxide | Ether |

| Thiolate | Sodium thiophenoxide | Thioether |

Formation of Amines and Halides

The principles of nucleophilic substitution also extend to the synthesis of amines and halides from 2-ethylhexyl methanesulfonate.

For the synthesis of amines, ammonia (B1221849), primary amines, or secondary amines can serve as the nucleophile. The reaction with ammonia would yield the primary amine, 2-ethylhexylamine (B116587). Subsequent alkylation of this primary amine with another molecule of 2-ethylhexyl methanesulfonate could lead to the formation of bis(2-ethylhexyl)amine (B85733) and even tris(2-ethylhexyl)amine. However, direct synthesis of higher order amines from aldehydes and other amines is often a more common industrial route. google.com

Halides can be introduced by reacting 2-ethylhexyl methanesulfonate with a halide salt, such as sodium iodide or potassium bromide. The halide anion acts as the nucleophile, displacing the mesylate group to form the corresponding 2-ethylhexyl halide.

| Nucleophile | Reagent Example | Product Class |

| Ammonia | NH₃ | Primary Amine |

| Primary Amine | R-NH₂ | Secondary Amine |

| Halide Ion | NaBr | Alkyl Halide |

Role in Carbon-Carbon Bond Construction

The electrophilic nature of 1-Hexanol, 2-ethyl-, methanesulfonate also allows for its participation in the formation of carbon-carbon bonds, a cornerstone of organic synthesis.

Cross-Coupling Reactions

While cross-coupling reactions traditionally involve organometallic reagents and organic halides or triflates, the use of alkyl sulfonates as electrophiles is an area of ongoing research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. nih.govacs.org Although more commonly applied to aryl and vinyl sulfonates, developments in catalysis are expanding the scope to include alkyl electrophiles. The reaction of an organoboron reagent with 2-ethylhexyl methanesulfonate in the presence of a suitable palladium catalyst could potentially form a new C-C bond.

| Coupling Partner | Catalyst System (Illustrative) | Product Type |

| Arylboronic acid | Pd(OAc)₂ / Ligand | Alkylated arene |

| Vinylboronic acid | Pd(PPh₃)₄ | Alkylated alkene |

Alkylation Reactions

In alkylation reactions, 2-ethylhexyl methanesulfonate can act as an alkylating agent, transferring the 2-ethylhexyl group to a carbon nucleophile (a carbanion). nih.gov Common carbon nucleophiles include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents like Grignard reagents or organocuprates. These reactions are fundamental for building more complex carbon skeletons.

| Carbon Nucleophile | Reagent Source Example | Product Type |

| Enolate | Lithium diisopropylamide (LDA) + Ketone | α-Alkylated ketone |

| Organocuprate | (CH₃)₂CuLi | Alkane |

| Grignard Reagent | R-MgBr | Alkane |

Deoxygenative Coupling Strategies

Deoxygenative coupling reactions are emerging as powerful methods to form C-C bonds directly from alcohols, bypassing the need for their conversion to halides or sulfonates. nih.gov However, in the context of pre-formed sulfonates like 2-ethylhexyl methanesulfonate, related reductive coupling processes can be envisaged. For instance, reductive cross-coupling reactions, often employing nickel or palladium catalysts, can couple two different electrophiles, such as an alkyl sulfonate and an aryl halide, in the presence of a reducing agent. While specific examples with 2-ethylhexyl methanesulfonate are not prevalent in the literature, the general methodology represents a potential application for this compound in C-C bond formation.

| Coupling Partner | Catalyst/Reductant System (Illustrative) | Product Type |

| Aryl Halide | NiCl₂(dme) / Zn | Alkylated Arene |

| Vinyl Halide | Pd(OAc)₂ / Mn | Alkylated Alkene |

Precursor in Complex Molecule Synthesis

The role of 1-Hexanol, 2-ethyl-, methanesulfonate as a precursor in the synthesis of complex molecules is centered on its ability to act as a potent alkylating agent. The mesylate group is readily displaced by a wide range of nucleophiles, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This reactivity is fundamental in multi-step synthetic sequences where the introduction of a branched, lipophilic 2-ethylhexyl group is required to modify the steric or physical properties of the target molecule.

While specific, multi-step total syntheses of natural products prominently featuring 2-ethylhexyl methanesulfonate are not extensively documented in readily available literature, its application follows the well-established principles of using alkyl methanesulfonates as key intermediates. For instance, in analogous synthetic strategies, alkyl methanesulfonates are prepared from the corresponding alcohol and subsequently reacted with a nucleophile to build a more complex framework. An example of this general approach involves the synthesis of fluorinated compounds, where a methanesulfonate intermediate is prepared to facilitate the introduction of a fluorine atom via nucleophilic substitution. researchgate.net

The synthesis of various amines and ethers also illustrates the potential of this compound as a precursor. For example, the synthesis of N-(2-ethylhexyl) substituted amines can be envisioned through the reaction of 2-ethylhexyl methanesulfonate with a primary or secondary amine. Although many industrial preparations of 2-ethylhexylamine start from 2-ethylhexanol or 2-ethylhexanal, the methanesulfonate provides a reliable laboratory-scale alternative for specific applications where mild reaction conditions are necessary. nih.govchemicalbook.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks the carbon atom attached to the methanesulfonate group, leading to the displacement of the mesylate anion and the formation of the new bond. The branched nature of the 2-ethylhexyl group can introduce steric hindrance, which may influence the reaction rate compared to linear alkyl methanesulfonates. google.commdpi.com

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Application Area |

| Amine (R-NH₂) | Secondary Amine (R-NH-CH₂-...) | Pharmaceutical intermediates, corrosion inhibitors |

| Phenoxide (Ar-O⁻) | Aryl Ether (Ar-O-CH₂-...) | Functional polymers, liquid crystals |

| Carboxylate (R-COO⁻) | Ester | Plasticizers, lubricants |

| Thiolate (R-S⁻) | Thioether | Agrochemicals, specialty polymers |

| Azide (N₃⁻) | Alkyl Azide | Precursor for amines, click chemistry |

Derivatization for Specialty Chemical Research

The process of derivatization involves the chemical modification of a molecule to produce a new compound with different chemical and physical properties. 1-Hexanol, 2-ethyl-, methanesulfonate is a key reagent for the derivatization of molecules to introduce the 2-ethylhexyl group. This modification is particularly important in the field of specialty chemicals, where properties such as solubility, viscosity, and surface activity are critical. The introduction of the branched 2-ethylhexyl chain can significantly enhance a molecule's solubility in nonpolar organic solvents and oils, a desirable characteristic for lubricants, plasticizers, and surfactants. neutronco.com

In the synthesis of specialty surfactants, for example, a hydrophilic head group can be derivatized with the lipophilic 2-ethylhexyl tail. Although direct esterification or etherification using 2-ethylhexanol is common, the use of 2-ethylhexyl methanesulfonate offers an alternative pathway, particularly when the substrate is sensitive to the conditions of direct esterification. The reaction of a polyol or a phenol (B47542) with 2-ethylhexyl methanesulfonate in the presence of a base would yield a nonionic surfactant with tailored emulsifying or dispersing properties. Products based on 2-ethylhexanol are noted for their excellent wetting properties and are used as rapid wetting agents in the textile industry. neutronco.com

Another area of application is in the synthesis of functional materials. For instance, the derivatization of chromophores or other functional organic molecules with the 2-ethylhexyl group can improve their processability and compatibility with polymer matrices. The synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole, a monomer for conjugated polymers used in organic electronics, involves an N-alkylation step. researchgate.net While the reported synthesis uses 2-ethylhexyl bromide, the corresponding methanesulfonate could serve as a suitable alternative, potentially offering different reactivity or milder reaction conditions.

The general reaction for derivatization using 2-ethylhexyl methanesulfonate is a nucleophilic substitution, as detailed in the table below.

Table 2: Derivatization Reactions for Specialty Chemicals

| Substrate Type | Functional Group | Derivatized Product | Modified Property |

| Phenolic Resin | Hydroxyl (-OH) | 2-Ethylhexyloxy-functionalized resin | Increased solubility in organic solvents, improved flexibility |

| Aromatic Amine | Amino (-NH₂) | N-(2-Ethylhexyl) aromatic amine | Enhanced lipophilicity, precursor for dyes and pigments |

| Carboxylic Acid | Carboxyl (-COOH) | 2-Ethylhexyl ester | Plasticizing effect, reduced volatility |

| Polyethylene (B3416737) Glycol | Terminal Hydroxyl (-OH) | PEG with 2-ethylhexyl ether end-cap | Modified surface activity, use as a nonionic surfactant |

The selection of 1-Hexanol, 2-ethyl-, methanesulfonate as the derivatizing agent is often driven by the need for a branched alkyl chain to impart specific physical properties, such as lowering the glass transition temperature in polymers or disrupting crystallinity to enhance solubility.

Advanced Analytical Characterization in Research Settings

Spectroscopic Analysis for Reaction Monitoring and Product Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-ethylhexyl methanesulfonate (B1217627). These techniques are invaluable for real-time reaction monitoring and for the definitive identification of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), a detailed molecular map can be constructed.

While specific experimental NMR data for 2-ethylhexyl methanesulfonate is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: the 2-ethylhexyl group and the methanesulfonate (mesylate) group. ajol.inforesearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen atoms in the 2-ethylhexyl chain and the methyl group of the methanesulfonate moiety. The methylene (B1212753) protons adjacent to the sulfonate ester oxygen (–CH₂–O) are expected to be the most downfield-shifted protons of the alkyl chain due to the electron-withdrawing effect of the sulfonate group. The methyl group of the methanesulfonate (CH₃–SO₃–) would appear as a sharp singlet, typically in the range of 2.8-3.2 ppm. The remaining protons of the 2-ethylhexyl group would produce a complex series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the methyl group in the methanesulfonate moiety is expected to have a chemical shift in the range of 35-45 ppm. The carbon of the methylene group directly bonded to the sulfonate oxygen (–CH₂–O) would be significantly deshielded, appearing around 65-75 ppm. The other carbon atoms of the 2-ethylhexyl group would resonate at higher field strengths.

NMR spectroscopy is also a valuable tool for monitoring the synthesis of 2-ethylhexyl methanesulfonate, which is typically prepared from 2-ethylhexanol and methanesulfonyl chloride. chemicalbook.com By acquiring NMR spectra at various time points during the reaction, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction kinetics and endpoint. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylhexyl Methanesulfonate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-CH₂- | ~0.9 | ~14 |

| -CH₂-CH₃ | ~1.3-1.4 | ~23 |

| -CH(CH₂)- | ~1.5-1.6 | ~39 |

| -CH₂-CH(CH₂)- | ~1.3-1.4 | ~29, ~30 |

| -O-CH₂-CH- | ~4.1-4.3 | ~70 |

| CH₃-SO₃- | ~3.0-3.2 | ~38 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-ethylhexyl methanesulfonate is expected to show characteristic absorption bands for the methanesulfonate group and the alkyl chain.

The most prominent peaks for the methanesulfonate group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the ranges of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. wikimedia.orgresearchgate.net An additional characteristic absorption for the S-O-C linkage is expected around 900-1000 cm⁻¹.

The 2-ethylhexyl portion of the molecule will give rise to strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1370-1470 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete conversion of the starting material, 2-ethylhexanol.

Table 2: Characteristic IR Absorption Bands for 2-Ethylhexyl Methanesulfonate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1350 - 1380 |

| S=O | Symmetric Stretch | 1170 - 1190 |

| S-O-C | Stretch | 900 - 1000 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C-H (alkyl) | Bend | 1370 - 1470 |

Chromatographic Techniques for Purity and Reaction Mixture Separation

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the analysis of reaction byproducts.

The mass spectrometer detector provides information about the molecular weight and fragmentation pattern of the eluted compounds. For 2-ethylhexyl methanesulfonate, electron ionization (EI) would likely lead to cleavage of the C-O bond, generating a fragment ion corresponding to the 2-ethylhexyl carbocation (m/z 113) and a fragment related to the methanesulfonate group. The molecular ion peak (M⁺) at m/z 208 may also be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of less volatile or thermally labile compounds. It can be employed to assess the purity of 2-ethylhexyl methanesulfonate and to analyze non-volatile impurities. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach for separating alkyl methanesulfonates. nist.gov

Detection by mass spectrometry, often using electrospray ionization (ESI), provides high sensitivity and selectivity. In the positive ion mode, the protonated molecule [M+H]⁺ at m/z 209 would be expected. LC-MS is particularly useful for the trace-level quantification of alkyl methanesulfonates, which are often monitored as potential genotoxic impurities in pharmaceutical manufacturing. nist.govnih.gov

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, such as X-ray crystallography, are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available information on the crystallographic analysis of 1-Hexanol, 2-ethyl-, methanesulfonate. As it is a liquid at room temperature, crystallographic studies would require cooling the compound to its solid state. Such an analysis would provide valuable insights into its solid-state packing and conformation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the structure of 2-ethylhexyl methanesulfonate (B1217627).

For analogous compounds like 2-ethylhexyl acrylate (B77674) and 2-ethylhexyl 2-hydroxybenzoate, DFT has been successfully employed to investigate their molecular structures. researchgate.netresearchgate.net These studies often involve geometry optimizations to find the most stable conformations and frequency calculations to confirm that these structures correspond to energy minima. researchgate.net For 2-ethylhexyl methanesulfonate, similar calculations could reveal the preferred spatial arrangement of the flexible 2-ethylhexyl group relative to the methanesulfonate moiety.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For instance, in studies of other organic molecules, the locations of the HOMO and LUMO have been used to predict sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Table 1: Hypothetical Electronic Properties of 2-Ethylhexyl Methanesulfonate from Quantum Chemical Calculations

| Property | Predicted Significance for 2-Ethylhexyl Methanesulfonate |

| Optimized Geometry | Determination of the most stable three-dimensional structure, including bond lengths and angles. |

| HOMO Energy | Indicates the propensity to donate electrons; likely localized on the oxygen atoms of the sulfonate group. |

| LUMO Energy | Indicates the propensity to accept electrons; likely centered on the sulfur atom and the α-carbon of the ethylhexyl group. |

| HOMO-LUMO Gap | An indicator of chemical reactivity; a smaller gap suggests greater reactivity towards nucleophiles and electrophiles. |

| Electrostatic Potential | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions. |

Note: This table is illustrative and based on general principles of quantum chemistry as applied to similar molecules. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including the dynamics of chemical reactions. lsu.edu By simulating the motion of atoms over time, MD can provide insights into the formation and stability of reaction intermediates and the structure of transition states.

For a reaction involving 2-ethylhexyl methanesulfonate, such as a nucleophilic substitution at the α-carbon of the ethylhexyl group, MD simulations could be used to explore the reaction pathway. This would involve identifying the transition state structure and calculating the activation energy, which is crucial for determining the reaction rate.

While no specific MD studies on 2-ethylhexyl methanesulfonate were found, the general methodology is widely applied in computational chemistry. For example, in the study of other reactive systems, MD simulations have been used to understand the role of solvent molecules in stabilizing or destabilizing transition states and intermediates.

Prediction of Structure-Reactivity Relationships

Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically modifying the structure of a molecule and calculating its properties, it is possible to build models that predict the reactivity of new compounds.

For methanesulfonate esters, studies on related compounds have shown that the reactivity can be influenced by the structure of the alcohol moiety. researchgate.net For example, the C-O bond length in the ester can be a predictor of its susceptibility to cleavage. researchgate.net In the case of 2-ethylhexyl methanesulfonate, computational studies could explore how modifications to the alkyl chain length or branching of the hexyl group affect the electronic properties and, consequently, the reactivity of the methanesulfonate group.

Table 2: Potential Structure-Reactivity Descriptors for 2-Ethylhexyl Methanesulfonate

| Descriptor | Computational Method | Predicted Influence on Reactivity |

| C-O Bond Length | Geometry Optimization (e.g., DFT) | A longer bond may indicate weaker bond strength and higher reactivity in substitution reactions. |

| Partial Atomic Charges | Population Analysis (e.g., Mulliken, NBO) | A more positive charge on the α-carbon would increase susceptibility to nucleophilic attack. |

| Steric Hindrance | Molecular Mechanics or DFT | Increased steric bulk around the reaction center can decrease the reaction rate. |

| Solvation Energy | Continuum Solvation Models (e.g., PCM) | The stability of the molecule and its transition states in different solvents can significantly impact reaction rates. |

Note: This table presents potential relationships that could be investigated for 2-ethylhexyl methanesulfonate using computational methods.

Computational Modeling of Catalytic Processes

Computational modeling plays a vital role in understanding and designing catalytic processes. rsc.orgmdpi.com While there is no specific information on catalytic processes involving 2-ethylhexyl methanesulfonate, computational methods could be used to investigate its potential role as a substrate or intermediate in a catalyzed reaction.

For instance, if 2-ethylhexyl methanesulfonate were to be used in a transition-metal-catalyzed cross-coupling reaction, DFT calculations could be employed to model the catalytic cycle. This would involve studying the oxidative addition, transmetalation, and reductive elimination steps, and calculating the energies of all intermediates and transition states. Such studies can help in optimizing reaction conditions and in the rational design of more efficient catalysts. rsc.org

The general approach involves building a model of the catalyst's active site and the substrate molecule (2-ethylhexyl methanesulfonate). Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for modeling large catalytic systems, where the reactive center is treated with a high level of quantum theory and the surrounding environment is described by a more computationally efficient molecular mechanics force field. rsc.org

Environmental Degradation Mechanisms in Chemical Systems

Hydrolysis Pathways and Kinetics

Hydrolysis is a primary abiotic degradation pathway for 1-Hexanol, 2-ethyl-, methanesulfonate (B1217627) in aqueous environments. The methanesulfonate ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.

Under neutral to alkaline conditions, the hydrolysis of alkyl methanesulfonates typically proceeds via a nucleophilic substitution reaction, where a hydroxide (B78521) ion attacks the carbon atom of the alkyl group, leading to the displacement of the methanesulfonate anion. The expected products of this reaction are 2-ethyl-1-hexanol and methanesulfonic acid. The rate of this reaction is generally dependent on the pH of the solution, with faster degradation observed under more alkaline conditions.

Table 1: Expected Hydrolysis Products of 1-Hexanol, 2-ethyl-, methanesulfonate

| Reactant | Products |

| 1-Hexanol, 2-ethyl-, methanesulfonate | 2-Ethyl-1-hexanol, Methanesulfonic acid |

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy. 1-Hexanol, 2-ethyl-, methanesulfonate is not expected to absorb a significant amount of light in the solar spectrum (wavelengths > 290 nm) due to the absence of chromophores in its structure. Therefore, direct photolysis is likely to be a minor degradation pathway.

However, indirect photolysis can be a significant degradation route. This process involves the absorption of light by other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), which then generate reactive species that can degrade the target compound. The presence of natural water constituents can facilitate the photodegradation of related compounds like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) through the generation of hydroxyl radicals (•OH). nih.govresearchgate.net

Biotransformation Pathways (focusing on chemical breakdown mechanisms)

Biotransformation, or biodegradation, is a crucial process for the environmental removal of organic compounds. It is anticipated that 1-Hexanol, 2-ethyl-, methanesulfonate is susceptible to microbial degradation. The biotransformation is likely to proceed in a stepwise manner, targeting the two main parts of the molecule.

The initial step in the biodegradation of the 2-ethylhexyl moiety is likely the enzymatic hydrolysis of the ester bond, catalyzed by esterase enzymes produced by various microorganisms. This would release 2-ethyl-1-hexanol and methanesulfonate. 2-Ethyl-1-hexanol is known to be readily biodegradable. arkema.comeuropa.eu Microorganisms can further metabolize 2-ethyl-1-hexanol through oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid (2-ethylhexanoic acid). nih.gov This is a common metabolic pathway for alcohols. nih.gov Subsequent degradation of 2-ethylhexanoic acid can proceed via β-oxidation, breaking down the carbon chain.

The methanesulfonate group is also subject to biodegradation. Certain bacteria possess the enzymatic machinery to cleave the carbon-sulfur bond in sulfonates, a process known as desulfonation. This allows the organism to utilize the carbon from the alkyl chain and the sulfur for its metabolic needs. The complete biodegradation of linear alkylbenzene sulfonates involves the oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. nih.gov A similar process of alkyl chain oxidation followed by desulfonation is a plausible biotransformation pathway for the methanesulfonate portion of the molecule.

Table 2: Plausible Biotransformation Pathway of 1-Hexanol, 2-ethyl-, methanesulfonate

| Step | Process | Intermediate/Product |

| 1 | Ester Hydrolysis | 2-Ethyl-1-hexanol + Methanesulfonate |

| 2a | Oxidation of Alcohol | 2-Ethylhexanoic acid |

| 2b | Further Oxidation | Carbon dioxide + Water |

| 3a | Desulfonation | Sulfite/Sulfate (B86663) |

| 3b | Alkyl Chain Oxidation | Carbon dioxide + Water |

Oxidative Degradation by Reactive Species

In the environment, particularly in the atmosphere and in sunlit surface waters, highly reactive chemical species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) can play a significant role in the degradation of organic compounds.

The 2-ethylhexyl group of 1-Hexanol, 2-ethyl-, methanesulfonate is expected to be susceptible to attack by hydroxyl radicals. The reaction proceeds via hydrogen abstraction from the C-H bonds of the alkyl chain, forming an alkyl radical. This radical then reacts rapidly with molecular oxygen to form a peroxy radical, which can undergo further reactions leading to the formation of alcohols, ketones, and eventually, cleavage of the carbon chain and mineralization to carbon dioxide and water. The rate of this reaction is generally high for compounds with multiple C-H bonds.

The methanesulfonate group is an electron-withdrawing group, which can influence the reactivity of the adjacent alkyl chain towards oxidative attack. While the sulfur atom in the sulfonate group is in its highest oxidation state and thus resistant to further oxidation, the C-S bond can be cleaved by strong oxidants. Studies on the oxidation of alkyl sulfates and sulfonates by sulfate radicals have shown that hydrogen abstraction from the alkyl chain is the dominant pathway. acs.org The reactivity is generally lower compared to corresponding alcohols due to the electron-withdrawing nature of the sulfonate group. acs.org

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Mesylate Reactions

The synthesis of mesylate esters, including 2-ethylhexyl methanesulfonate (B1217627), traditionally involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a stoichiometric base like triethylamine (B128534) or pyridine. researchgate.netwikipedia.org While effective, this approach generates significant salt waste. Emerging research is focused on developing catalytic systems to improve efficiency and reduce byproducts.

Recent advancements in catalysis for sulfonylation reactions are paving the way for more sophisticated methods. For instance, indium-catalyzed sulfonylation has been shown to be effective for a wide range of alcohols, proceeding under mild conditions. mdpi.com Another promising area is the use of Lewis acids like ytterbium(III) trifluoromethanesulfonate, which can catalyze the reaction between alcohols and sulfonic anhydrides, offering an alternative to sulfonyl chlorides. mdpi.com

Furthermore, the development of novel catalysts is not limited to synthesis. For subsequent reactions where the mesylate acts as a leaving group, specialized catalytic systems are being explored. For example, titanocene-based catalysts have been investigated for the reductive removal (desulfonylation) of mesyl groups, a transformation that can be useful in complex synthetic sequences. polychemistry.com As the demand for sustainable manufacturing grows, research into recoverable and reusable catalysts, such as solid-supported reagents or organocatalysts, is expected to provide greener alternatives to traditional methods. elsevierpure.com

| Catalyst Type | Example | Application in Mesylate Chemistry | Potential Advantages |

|---|---|---|---|

| Traditional Base | Triethylamine, Pyridine | Synthesis of Mesylates | Well-established, reliable |

| Lewis Acid | Ytterbium(III) trifluoromethanesulfonate | Synthesis of Mesylates | Catalytic, avoids stoichiometric base waste |

| Transition Metal | Indium salts | Synthesis of Mesylates | Mild reaction conditions, high yields |

| Organometallic | Titanocene complexes | Cleavage/Removal of Mesylates | Specific reactivity for desulfonylation |

| Heterogeneous | Polymer-supported bases | Synthesis of Mesylates | Ease of separation, catalyst recycling |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a traditional batch reactor, offers significant advantages in safety, efficiency, and scalability. masterorganicchemistry.comresearchgate.net The synthesis of 2-ethylhexyl methanesulfonate is particularly well-suited for this technology. The reaction is often exothermic and uses methanesulfonyl chloride, a corrosive reagent. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of runaway reactions. nih.gov

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk of thermal runaway with exothermic reactions | Enhanced safety, small reaction volumes, superior temperature control |

| Scalability | Complex, often requires re-optimization | Simpler, achieved by running the system for longer ("scaling out") |

| Process Control | Less precise control over reaction parameters | Precise real-time control of temperature, pressure, and residence time |

| Footprint | Large reactor vessels required for large scale | Significantly smaller physical footprint |

Green Chemistry Innovations in Mesylate Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical intermediates like 2-ethylhexyl methanesulfonate. wikipedia.orggantrade.com A key innovation starts with the raw materials. Methanesulfonic acid (MSA), the parent acid of mesylates, is considered a green acid because it is readily biodegradable and has low toxicity compared to traditional mineral acids. wikipedia.orgjamorin.com

Green chemistry innovations focus on the 12 core principles, including waste prevention and atom economy. gantrade.comguilan.ac.ir The shift from stoichiometric bases to catalytic systems in mesylate synthesis directly addresses these principles by reducing inorganic salt waste. Another area of focus is the use of safer, bio-based solvents instead of traditional chlorinated solvents. wikipedia.org

Furthermore, biocatalysis presents a frontier for green synthesis. While not yet demonstrated for 2-ethylhexyl methanesulfonate specifically, studies have shown the successful enzyme-catalyzed synthesis of other 2-ethylhexyl esters, such as 2-ethylhexyl stearate, using immobilized lipases. This approach, which operates under mild conditions and generates minimal waste, could potentially be adapted for sulfonate ester synthesis in the future, representing a significant step towards sustainable chemical manufacturing.

| Green Chemistry Principle | Innovation in Mesylate Synthesis/Use |

|---|---|

| Waste Prevention | Using catalytic methods instead of stoichiometric reagents to minimize salt byproduct formation. |

| Atom Economy | Designing reactions where the maximum amount of starting material is incorporated into the final product. |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). |

| Catalysis | Employing catalytic amounts of a reagent instead of stoichiometric quantities to reduce waste and improve efficiency. mdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based routes to produce 2-ethylhexanol as a starting material. |

Exploration of New Synthetic Utility in Advanced Materials Research

The primary role of 2-ethylhexyl methanesulfonate is as an alkylating agent, leveraging the mesylate's function as an excellent leaving group to introduce the 2-ethylhexyl moiety into other molecules. wikipedia.orgnih.gov The unique properties conferred by the branched 2-ethylhexyl group—such as flexibility, hydrophobicity, good weathering characteristics, and a low glass transition temperature—make it a valuable component in advanced materials.

Future research is focused on harnessing these properties to design novel materials:

Polymers and Plasticizers: The 2-ethylhexyl group is a cornerstone of the polymer industry, most notably in the plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and in polymers like poly(2-ethylhexyl acrylate) (PEHA). 2-ethylhexyl methanesulfonate serves as a versatile intermediate to incorporate this functional group into new polymer backbones or as pendant chains, creating materials with tailored flexibility, adhesion, and low-temperature performance for use in coatings, sealants, and specialty adhesives. polychemistry.com

Surfactants and Emollients: The hydrophobic nature of the 2-ethylhexyl chain makes it an ideal building block for nonionic surfactants. wikipedia.orgjamorin.com By reacting 2-ethylhexyl methanesulfonate with hydrophilic precursors (e.g., polyethylene (B3416737) glycols), researchers can synthesize novel amphiphilic molecules. These new surfactants could find applications as emulsifiers, wetting agents, or demulsifiers in industries ranging from cosmetics to crude oil treatment. wikipedia.org

Functional Fluids: The branched structure of the 2-ethylhexyl group inhibits crystallization, which helps to lower the freezing point and reduce the viscosity of fluids. This makes it a valuable component in the synthesis of lubricants and hydraulic fluids. 2-ethylhexyl methanesulfonate can be used to synthesize new base oils or performance-enhancing additives for these applications.

The synthetic utility of 2-ethylhexyl methanesulfonate lies in its ability to act as a bridge, connecting the well-understood reactivity of sulfonate esters with the desirable material properties of the 2-ethylhexyl group. Future research will likely see this compound used to create a new generation of functional molecules for a wide array of advanced material applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.